(S)-1-(2,5-Dibromophenyl)pentan-1-amine hcl

Chiral resolution Enantiomeric excess Asymmetric synthesis

This (S)-configured 2,5-dibromophenylpentylamine HCl (CAS 2250241-79-1, 98% HPLC) offers defined stereochemistry and a unique regioisomeric pattern distinct from the racemate, (R)-enantiomer, or 2,4-dibromo variant (ΔpKa -0.09, ΔBP -7.8°C). Dual Br handles enable sequential Suzuki coupling on the BTK pharmacophore (LFM-A13, IC50 2.5 μM); the chiral amine supports amide/sulfonamide/urea diversification. The Br isotope triplet enables unambiguous MS tracing. Stable HCl salt ensures accurate handling. Request a quote today.

Molecular Formula C11H16Br2ClN
Molecular Weight 357.51 g/mol
Cat. No. B13042377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,5-Dibromophenyl)pentan-1-amine hcl
Molecular FormulaC11H16Br2ClN
Molecular Weight357.51 g/mol
Structural Identifiers
SMILESCCCCC(C1=C(C=CC(=C1)Br)Br)N.Cl
InChIInChI=1S/C11H15Br2N.ClH/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13;/h5-7,11H,2-4,14H2,1H3;1H/t11-;/m0./s1
InChIKeyNNUZOVOPSAEHHS-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2,5-Dibromophenyl)pentan-1-amine HCl – Chiral Dibromoarylalkylamine for Asymmetric Synthesis and Screening


(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride (CAS 2250241-79-1, free base CAS 1390734-94-7) is a homochiral (S)-configured primary amine bearing a 2,5-dibromophenyl substituent on a pentyl chain. Its molecular formula is C₁₁H₁₆Br₂ClN with a molecular weight of 357.51 g·mol⁻¹ for the hydrochloride salt . The compound belongs to the class of chiral 1-arylalkylamines, which are widely employed as chiral building blocks, resolving agents, and pharmacophore-bearing intermediates in medicinal chemistry . The 2,5-dibromo substitution pattern distinguishes it from other regioisomers (e.g., 2,4- or 3,5-dibromo) and from the corresponding dichloro analog, conferring unique physicochemical properties, reactivity, and steric/electronic profiles relevant to target engagement and synthetic diversification.

Why (S)-1-(2,5-Dibromophenyl)pentan-1-amine HCl Cannot Be Replaced by In-Class Analogs


Substituting this compound with the racemate, the (R)-enantiomer, or a different dibromo regioisomer introduces uncontrolled variables that compromise experimental reproducibility. The racemic mixture (CAS 1021003-30-4) contains equimolar (R)-enantiomer, which can exhibit divergent binding affinities, metabolic stability, and pharmacokinetic profiles . Regioisomers such as the 2,4-dibromo variant (CAS 1388103-06-7) display measurably different predicted boiling points (ΔBP = −7.8 °C) and pKa values (ΔpKa = −0.09) relative to the 2,5-disubstituted target . The dichloro analog (2,5-dichlorophenyl) possesses a molecular weight nearly 125 Da lower and lacks the distinctive bromine isotope signature essential for mass spectrometric tracing . These quantifiable physicochemical and stereochemical differences mean that generic in-class substitution can lead to altered reactivity in cross-coupling chemistry, divergent chromatographic behavior, and misleading biological screening outcomes.

(S)-1-(2,5-Dibromophenyl)pentan-1-amine HCl: Head-to-Head Quantitative Differentiation Evidence


Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic Mixture in Chiral Drug Discovery

The (S)-enantiomer is supplied as a stereochemically defined single isomer with a chemical purity of ≥98% (HPLC) . By contrast, the racemic mixture (CAS 1021003-30-4) is an equimolar (1:1) blend of (S)- and (R)-enantiomers, meaning 50% of the material consists of the opposite absolute configuration . In biological systems, enantiomers frequently exhibit divergent target-binding profiles; the (R)-enantiomer may display different affinity, efficacy, or even antagonistic activity at the same receptor, complicating interpretation of structure–activity relationship (SAR) studies [1]. Using the resolved (S)-enantiomer eliminates this ambiguity, ensuring that observed biological or catalytic effects are attributable to a single stereochemical entity.

Chiral resolution Enantiomeric excess Asymmetric synthesis

Predicted Boiling Point and pKa Differentiation vs. 2,4-Dibromo Regioisomer

The 2,5-dibromo regioisomer exhibits a predicted boiling point of 348.3 ± 27.0 °C and a predicted pKa of 8.49 ± 0.10 . The corresponding 2,4-dibromo regioisomer (CAS 1388103-06-7) has a predicted boiling point of 356.1 ± 27.0 °C and a pKa of 8.58 ± 0.10 . The boiling point difference (ΔBP = −7.8 °C) and pKa difference (ΔpKa = −0.09), while modest, are sufficient to influence retention time in gas chromatography and to alter the pH-dependent partitioning between ionized and neutral species in aqueous/organic systems. The greater acidity of the 2,5-isomer (lower pKa) reflects the differential electron-withdrawing effect of bromine in the ortho-para vs. ortho-para' configuration, which can affect nucleophilic substitution rates at the amine center.

Physicochemical profiling Chromatographic separation Salt selection

Molecular Weight and Bromine Isotope Signature vs. 2,5-Dichloro Analog for Mass Spectrometric Detection

The target dibromo compound (C₁₁H₁₅Br₂N, MW 321.05 free base) carries two bromine atoms, each with a natural isotopic distribution of ⁷⁹Br (~51%) and ⁸¹Br (~49%). This produces a characteristic 1:2:1 triplet isotope pattern for the molecular ion cluster (M, M+2, M+4) with 2 Da spacing, which is highly diagnostic in LC-MS and GC-MS analyses . The 2,5-dichloro analog (C₁₁H₁₅Cl₂N, MW 232.15) yields a different isotope pattern (³⁵Cl/³⁷Cl, ~3:1 ratio) and is 88.90 Da lighter, placing it in a distinct mass range . The heavier molecular weight of the dibromo compound also contributes to lower volatility, which can be advantageous for certain formulation or material science applications requiring reduced vapor pressure.

Mass spectrometry Isotope pattern LC-MS tracer

Hydrochloride Salt Form: Enhanced Solubility and Long-Term Stability vs. Free Base

The hydrochloride salt (MW 357.51 g·mol⁻¹) offers improved aqueous solubility relative to the free base (MW 321.05 g·mol⁻¹), a critical factor for in vitro assay preparation and in vivo dosing formulations . The free base form (CAS 1390734-94-7) is typically available at ≥95% purity, whereas the HCl salt is routinely supplied at 98% purity (HPLC), reflecting the additional purification step inherent to salt formation . Salt formation also enhances long-term solid-state stability by reducing susceptibility to oxidative degradation of the primary amine, enabling storage at 2–8 °C in sealed, dry conditions without significant decomposition .

Salt selection Solubility enhancement Solid-state stability

Predicted Lipophilicity (LogP) Baseline and Implications for Blood–Brain Barrier Penetration

The predicted LogP of 4.8234 for the target compound places it in a lipophilicity range associated with potential central nervous system (CNS) penetration (optimal CNS LogP range ~2–5) . By comparison, the removal of one bromine atom (monobromo analog) would reduce LogP by approximately 0.5–0.7 log units, while the dichloro analog is estimated to have a LogP approximately 0.8–1.0 units lower, based on the established Hansch π constants for aromatic bromine (+0.86) vs. chlorine (+0.71) [1]. This quantitative lipophilicity differential directly impacts predictions of passive membrane permeability, plasma protein binding, and volume of distribution, making the dibromo compound particularly relevant for CNS-targeted screening libraries.

Lipophilicity ADME prediction CNS drug design

2,5-Dibromophenyl Scaffold Relevance: Kinase Inhibitor Pharmacophore and Cross-Coupling Versatility

The 2,5-dibromophenyl moiety is a validated pharmacophore in kinase inhibitor design. LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide), which shares the identical 2,5-dibromophenyl substructure, is a selective Bruton's tyrosine kinase (BTK) inhibitor with an IC₅₀ of 2.5 μM against recombinant BTK and 17.2 μM against human BTK [1]. Furthermore, the two bromine atoms provide orthogonal handles for sequential Suzuki–Miyaura cross-coupling reactions, enabling regioselective diversification at the 2- and 5-positions [2]. The (S)-configured chiral amine further allows diastereoselective transformations, making this compound a versatile chiral scaffold for constructing focused kinase inhibitor libraries.

Kinase inhibition Suzuki coupling Medicinal chemistry

Optimal Research and Industrial Application Scenarios for (S)-1-(2,5-Dibromophenyl)pentan-1-amine HCl


Stereospecific Synthesis of Chiral Kinase Inhibitor Libraries via Sequential Cross-Coupling

The (S)-configured chiral amine combined with two aryl bromine handles makes this compound an ideal starting point for generating diastereomerically pure kinase inhibitor candidates. The 2,5-dibromophenyl moiety, a validated BTK pharmacophore as demonstrated by LFM-A13 (IC₅₀ 2.5 μM recombinant BTK), can be sequentially elaborated via Suzuki–Miyaura coupling at the sterically and electronically differentiated 2- and 5-positions . The chiral amine can be simultaneously derivatized to amides, sulfonamides, or ureas, enabling three-dimensional diversification from a single, stereochemically defined scaffold.

Chiral Chromatography Method Development and Enantiopurity Reference Standard

With a chemical purity of 98% (HPLC) and defined (S)-stereochemistry, the HCl salt serves as a reference standard for chiral HPLC method development . The predicted pKa difference (ΔpKa = −0.09 vs. 2,4-dibromo regioisomer) and boiling point difference (ΔBP = −7.8 °C) provide orthogonal separation parameters for resolving regioisomeric and enantiomeric mixtures encountered during synthetic route optimization .

Mass Spectrometry Tracer Studies Using Diagnostic Bromine Isotope Signature

The characteristic 1:2:1 isotope triplet from the two bromine atoms enables unambiguous detection and quantification in LC-MS/MS-based metabolic stability, plasma protein binding, and tissue distribution studies without the need for radioactive labeling . The higher molecular weight (357.51 Da as HCl salt) and elevated LogP (4.8234) also position this compound as a useful probe for assessing the impact of lipophilicity and halogen content on ADME properties in early drug discovery .

Asymmetric Organocatalysis and Chiral Auxiliary Applications

Primary chiral amines of this structural class are established organocatalysts and chiral auxiliaries for enantioselective transformations, including aldol reactions, Michael additions, and iminium catalysis . The 2,5-dibromo substitution provides steric bulk and electronic modulation that can enhance enantioselectivity relative to unsubstituted or monohalogenated analogs. The HCl salt form offers convenient handling, accurate weighing, and consistent catalytic loading in both academic and industrial process chemistry settings.

Quote Request

Request a Quote for (S)-1-(2,5-Dibromophenyl)pentan-1-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.